2,3,4-Trifluoro-L-Phenylalanine

Description

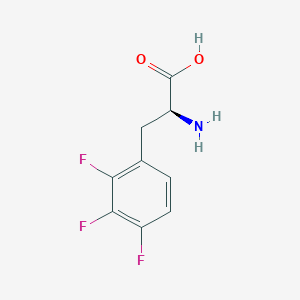

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZSVVTLDUTMM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441076 | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-58-4 | |

| Record name | 2,3,4-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Biophysical Characterization of 2,3,4 Trifluoro L Phenylalanine in Biological Systems

Investigation of Electronic and Steric Effects of Trifluorination on Aromatic Interactions

The substitution of hydrogen atoms with fluorine on the phenyl ring of L-phenylalanine significantly alters its electronic and steric characteristics, thereby influencing its participation in crucial non-covalent interactions within proteins. The three fluorine atoms in 2,3,4-Trifluoro-L-phenylalanine exert a strong electron-withdrawing effect, which has profound implications for aromatic interactions such as cation-π and π-π stacking interactions.

Fluorination of the aromatic ring is known to weaken cation-π interactions. nih.govnih.gov The electron-rich face of the benzene (B151609) ring in phenylalanine engages in favorable electrostatic interactions with cations. proteopedia.orgnih.gov However, the high electronegativity of fluorine atoms pulls electron density away from the π-system of the phenyl ring in this compound, reducing its ability to interact favorably with cations. nih.gov This effect is progressive with the addition of more fluorine atoms. Studies on fluorinated phenylalanine derivatives have demonstrated a direct correlation between the number of fluorine substituents and a decrease in cation-π binding ability. nih.gov

In terms of steric effects, the fluorine atom is only slightly larger than hydrogen, meaning that the incorporation of multiple fluorine atoms can be accommodated within protein structures without major perturbations. nih.gov However, the specific substitution pattern of this compound can influence the preferred conformations of the side chain and its packing within a protein's hydrophobic core. The altered electrostatic potential of the ring can also influence its interactions with surrounding residues and solvent molecules. nih.gov

| Interaction Type | Effect of Trifluorination | Rationale |

| Cation-π | Weakened | The electron-withdrawing fluorine atoms reduce the negative electrostatic potential of the aromatic ring, making it less attractive to cations. nih.govnih.gov |

| π-π Stacking | Altered | Changes in the quadrupole moment of the aromatic ring due to fluorination can affect the geometry and energy of stacking interactions. |

| Hydrophobic | Enhanced | The hydrophobicity of the phenylalanine side chain is generally increased with fluorination, which can strengthen hydrophobic interactions. nih.gov |

Studies on Protein Folding and Conformational Stability upon Incorporation of Fluorinated Phenylalanines

The incorporation of fluorinated amino acids, including derivatives of phenylalanine, has been widely shown to enhance the conformational stability of proteins and peptides. nih.gov This "fluoro-stabilization effect" is attributed to several factors, including the increased hydrophobicity of the fluorinated side chains and their unique packing properties within the protein core.

Substrate Recognition and Processing by Enzymatic Systems

The introduction of a non-canonical amino acid like this compound into a biological system necessitates its recognition and processing by native or engineered enzymes. Key to this are enzymes involved in amino acid metabolism and protein synthesis.

Analysis of Enzyme Specificity for Fluorinated Phenylalanine Analogues (e.g., PAL activity)

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the first step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. proteopedia.orgwikipedia.org PAL exhibits a degree of substrate promiscuity and has been shown to accept various phenylalanine analogues as substrates.

| Enzyme | Substrate | Effect of Fluorination on Activity |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine Analogues | Generally accepted as substrates, but catalytic efficiency may be altered due to electronic effects on the aromatic ring. nih.gov |

Interactions with Aminoacyl-tRNA Synthetases for Non-Canonical Amino Acid Integration

The site-specific incorporation of non-canonical amino acids into proteins is made possible through the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov These engineered enzymes are designed to specifically recognize and charge a non-canonical amino acid onto a cognate tRNA, which then delivers it to the ribosome for incorporation into a growing polypeptide chain.

The native phenylalanyl-tRNA synthetase (PheRS) is responsible for charging L-phenylalanine onto its cognate tRNA. nih.govnih.gov The active site of PheRS has evolved to specifically recognize the structure of L-phenylalanine. nih.gov While some level of promiscuity exists, the incorporation of a trifluorinated analogue like this compound would likely require an engineered PheRS.

The development of such an engineered synthetase would involve modifying the amino acid binding pocket to accommodate the steric and electronic differences of the fluorinated analogue while discriminating against the canonical L-phenylalanine. sonar.ch A study focused on the selection of an orthogonal tRNA synthetase for trifluoromethyl-phenylalanine highlights the challenges and strategies involved in evolving synthetases for fluorinated amino acids. oregonstate.edu This involves rounds of positive and negative selection to ensure both high efficiency of incorporation of the desired non-canonical amino acid and high fidelity to prevent mis-incorporation of natural amino acids. oregonstate.edu

Metabolic Fate of Fluorinated Phenylalanine Derivatives (e.g., distinct metabolites in microbial systems)

The metabolic fate of fluorinated organic compounds in biological systems, particularly in microorganisms, is of significant interest due to their increasing presence in pharmaceuticals and agrochemicals. The carbon-fluorine bond is the strongest single bond in organic chemistry, making many fluorinated compounds resistant to degradation. nih.govresearchgate.net

While the specific metabolic pathway for this compound in microbial systems has not been extensively detailed, studies on the biodegradation of other fluorinated aromatic compounds provide valuable insights. The initial steps in the catabolism of aromatic amino acids in bacteria often involve pathways that lead to central metabolites. nih.gov For fluorinated compounds, a key step is defluorination, which can be a significant bottleneck in their degradation. researchgate.netnih.govresearchgate.net

Research on the microbial degradation of fluorinated peptides containing mono-, di-, and trifluoroacetylglycine has shown that the degree of defluorination decreases as the number of fluorine atoms increases. nih.govresearchgate.net This suggests that this compound may be more recalcitrant to microbial degradation than its mono- or di-fluorinated counterparts. The initial catabolic steps may mirror those of L-phenylalanine, but the fluorinated intermediates are likely to be processed differently, potentially leading to the accumulation of distinct fluorinated metabolites. The enzymatic machinery required for the cleavage of the C-F bond in highly fluorinated aromatic rings is not widespread in microorganisms, and the degradation may proceed through alternative pathways or result in incomplete metabolism. researchgate.netnih.govmdpi.com

Applications in Protein Engineering and Peptide Science

Site-Specific Incorporation of 2,3,4-Trifluoro-L-Phenylalanine into Recombinant Proteins

The ability to introduce this compound at specific positions within a protein sequence is crucial for its application in protein engineering. This is achieved through the use of engineered biological machinery that can recognize and incorporate this unnatural amino acid during protein synthesis.

The site-specific incorporation of non-canonical amino acids like this compound relies on the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov These pairs function independently of the host cell's native translational machinery. The orthogonal synthetase is engineered to exclusively recognize the unnatural amino acid and charge it onto its cognate orthogonal tRNA. This engineered tRNA, in turn, recognizes a specific codon, often a nonsense codon like the amber stop codon (TAG), that has been introduced at the desired site in the gene of interest. researchgate.net

Research has led to the discovery and evolution of various orthogonal pairs for genetic code expansion. nih.gov A notable example is the development of a pyrrolysyl-tRNA synthetase (PylRS) mutant, N346A/C348A, which exhibits broad substrate promiscuity. This mutant, when paired with its cognate tRNA (tRNA CUA Pyl), has been shown to incorporate a variety of meta-substituted phenylalanine derivatives, including those with trifluoromethyl groups, at amber codons in Escherichia coli. nih.gov While this work focused on meta-substituted analogs, it highlights the potential for engineering synthetases that can accommodate multi-fluorinated phenylalanines like the 2,3,4-trifluoro isomer.

The development of such systems often involves a multi-step process:

Computational Identification: Potential orthogonal tRNAs are identified from vast sequence databases. nih.gov

Rapid Screening: High-throughput methods, such as tRNA Extension (tREX), are used to assess the in vivo aminoacylation status of candidate tRNAs. nih.gov

Directed Evolution: The synthetase is subjected to rounds of mutation and selection to enhance its specificity for the desired non-canonical amino acid.

While a specific orthogonal pair exclusively for this compound is not extensively detailed in the provided search results, the successful engineering of synthetases for other trifluoromethyl- and multi-fluorinated phenylalanines provides a strong proof-of-concept for its feasible development.

A significant advancement in the field is the ability to express proteins containing non-canonical amino acids across different biological kingdoms, from bacteria to eukaryotes. nih.govnih.gov This cross-kingdom expression is facilitated by the design of synthetic genetic elements, including hybrid regulatory regions, that can function in various organisms. nih.gov The orthogonality of the PylRS/tRNA pair, for instance, has been demonstrated in both prokaryotic (E. coli) and eukaryotic (yeast and mammalian) cells, suggesting that proteins containing this compound could be produced in a range of expression systems. nih.gov

This capability is crucial for studying the effects of this fluorinated amino acid in the context of complex cellular processes and for the production of therapeutic proteins in mammalian cell lines, which are often required for proper folding and post-translational modifications.

Design and Synthesis of Peptides with Enhanced Bioactivity and Stability

The incorporation of this compound into peptides can significantly improve their therapeutic potential by enhancing their stability and modulating their interaction with biological targets.

A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, leading to a short plasma half-life. anr.frmdpi.com The introduction of fluorinated amino acids like this compound can increase the catabolic stability of peptides and proteins. nih.gov The strong carbon-fluorine bond and the altered electronic properties of the fluorinated aromatic ring can make the adjacent peptide bonds less recognizable or susceptible to cleavage by proteolytic enzymes. nih.gov

Strategies to enhance peptide stability often involve modifications that introduce conformational constraints or alter enzymatic recognition sites. The inclusion of unnatural amino acids is a key approach in this endeavor. While specific data on the proteolytic stability of peptides containing this compound is limited in the provided search results, the general principle of using fluorinated amino acids to improve metabolic stability is well-established. nih.govanr.fr

Table 1: General Strategies to Enhance Peptide Stability

| Strategy | Description | Potential Advantage of this compound |

| Introduction of Unnatural Amino Acids | Replacing natural amino acids with non-canonical ones to alter protease recognition. | The trifluorinated phenyl ring can sterically and electronically hinder protease access to the peptide backbone. |

| Backbone Modification | Altering the peptide bond itself to make it non-cleavable. | While not a direct effect of the side chain, the presence of the fluorinated residue can influence local conformation, indirectly affecting backbone susceptibility. |

| Cyclization | Creating a cyclic peptide to reduce the number of termini susceptible to exopeptidases. | Can be combined with the incorporation of this compound to achieve synergistic stability enhancement. |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains to increase hydrodynamic radius and shield from proteases. | Can be used in conjunction with fluorinated amino acids for a multi-pronged stability strategy. mdpi.com |

The substitution of phenylalanine with this compound can have a profound impact on a peptide's binding affinity and selectivity for its target receptor. The aromatic side chains of amino acids like phenylalanine are often involved in crucial interactions within receptor binding pockets. nih.gov Fluorination alters the electronic distribution of the aromatic ring, which can modulate cation-π and π-π stacking interactions that are critical for binding. nih.gov

The specific pattern of fluorination on the phenyl ring determines the nature and strength of these interactions. For example, the trifluorinated ring of this compound can engage in different non-covalent interactions compared to the non-fluorinated analog, potentially leading to tighter binding or altered selectivity for different receptor subtypes. While direct experimental data for peptides containing this compound is not abundant in the search results, studies on other fluorinated phenylalanines have demonstrated their ability to fine-tune receptor interactions.

Elucidation of Protein Structure-Function Relationships and Aromatic Contributions

The unique properties of this compound make it a valuable tool for investigating protein structure and function. The incorporation of this amino acid can provide insights into the role of aromatic residues in protein folding, stability, and catalysis.

The fluorine atoms on the phenyl ring serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. oregonstate.edu This technique can be used to monitor the local environment of the fluorinated residue within the protein, providing information about conformational changes upon ligand binding or during protein folding and unfolding. The use of a trifluoromethyl group, as found in some fluorinated phenylalanines, can provide a strong and sensitive ¹⁹F-NMR signal. nih.gov

Furthermore, the site-specific introduction of heavy atoms like iodine in the form of p-iodo-L-phenylalanine has been shown to facilitate X-ray crystallographic structure determination. nih.gov While not a direct application of this compound, this demonstrates the utility of incorporating modified phenylalanines for structural biology. The minimal structural perturbation caused by the substitution of phenylalanine with its fluorinated analogs allows for the study of the native-like protein structure.

By systematically replacing native phenylalanine or tyrosine residues with this compound and observing the effects on protein stability and function, researchers can dissect the specific contributions of aromatic interactions to these properties.

Utilisation in Chemical Biology As Advanced Probes

Development of 2,3,4-Trifluoro-L-Phenylalanine as a Chemical Probe for Molecular Interactions

The development of this compound as a chemical probe is rooted in the desire to study molecular interactions with minimal perturbation to the native system. The incorporation of fluorinated amino acids into peptides and proteins can influence a range of properties, including protein folding, stability, and intermolecular interactions. nih.govrsc.org The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic character of the phenylalanine ring without dramatically increasing its size.

This multi-fluorination pattern creates a distinct quadrupole moment and alters the aromatic system's ability to participate in cation-π and stacking interactions, which are crucial for many protein-protein and protein-ligand binding events. nih.gov Researchers can therefore substitute natural phenylalanine with its 2,3,4-trifluoro analogue to systematically probe the importance of these aromatic interactions. Furthermore, the fluorine atoms serve as excellent reporter groups for ¹⁹F NMR studies. Since fluorine is virtually absent from biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of the probe. Changes in the chemical shift of the fluorine signals can provide high-resolution data on binding events, conformational changes, and the polarity of the amino acid's local environment.

| Property | L-Phenylalanine | This compound |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | C₉H₈F₃NO₂ |

| Aromatic Ring Character | Electron-rich, hydrophobic | Electron-deficient, more hydrophobic |

| Key Interactions | Hydrophobic, van der Waals, π-π stacking, cation-π | Altered π-π stacking, modified cation-π, potential for halogen bonding |

| NMR Reporter Nucleus | ¹H, ¹³C (natural abundance) | ¹⁹F (highly sensitive, background-free) |

Applications in Photoaffinity Labeling and Ligand-Receptor Mapping Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands on their biological targets. nih.gov The strategy involves a probe molecule that, upon irradiation with UV light, generates a highly reactive species to form a covalent bond with nearby molecules, thus permanently "labeling" the interacting partner. nih.gov

While this compound is not intrinsically photoreactive, it is a valuable component in multifunctional probes designed for PAL studies. springernature.com In a typical approach, a peptide or small-molecule ligand is synthesized to contain three key elements: a recognition motif that binds to the target receptor, a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag. This compound can be incorporated into the recognition motif. Its role is twofold: first, its unique electronic properties can modulate the binding affinity and selectivity of the ligand for its receptor; second, its fluorine atoms serve as a clean NMR handle to confirm that the probe is engaged with its target prior to photolysis. This combined strategy allows for precise mapping of ligand-receptor interactions, where the trifluorophenylalanine residue helps to fine-tune and report on the binding, while a separate photolabile group achieves the covalent cross-linking. nih.gov

| Component of Multifunctional Probe | Example Moiety | Function in Ligand-Receptor Mapping |

|---|---|---|

| Recognition Element | Peptide sequence containing this compound | Provides binding specificity and affinity for the target receptor. Fluorine atoms modulate electronic interactions. |

| Photoreactive Group | Phenyl-diazirine | Upon UV irradiation, generates a reactive carbene that forms a covalent bond with the receptor at the binding site. |

| Reporter/Enrichment Handle | Biotin or a ¹⁹F tag (from the amino acid) | Enables detection, purification, and identification of the covalently labeled receptor-ligand complex. |

Employment in High-Throughput Screening Assays for Enzymatic Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential inhibitors or activators of a specific enzyme target. nih.gov The use of fluorinated compounds in HTS has grown due to the development of sensitive and robust assay methods. upenn.edu

This compound is employed in HTS primarily through its incorporation into potential enzyme inhibitors. For instance, in the development of inhibitors for proteases, the natural phenylalanine residue at a recognition site can be replaced with its trifluorinated analogue. This substitution can lead to inhibitors with enhanced properties, such as increased metabolic stability or improved binding affinity, due to the altered electronic and hydrophobic nature of the side chain. nih.gov

In a typical HTS setup, a library of compounds, including peptides containing this compound, is screened against a target enzyme. The enzyme's activity is measured using a fluorogenic or colorimetric substrate that produces a detectable signal upon cleavage. rndsystems.com A decrease in the signal in the presence of the test compound indicates inhibition. This approach allows for the efficient identification of potent and selective inhibitors, where the trifluorophenylalanine residue plays a key role in modulating the inhibitory activity of the parent molecule.

| Compound | Target Enzyme | Role of 2,3,4-Trifluoro-L-Phe | HTS Readout |

|---|---|---|---|

| Inhibitor Peptide A | Protease X | Phenylalanine analogue at P1 position | Fluorescence (cleavage of fluorogenic substrate) |

| Inhibitor Peptide B (with 2,3,4-TFP) | Protease X | Replaces Phe to enhance binding/stability | Reduced fluorescence indicates inhibition |

| Inhibitor Peptide C (Control) | Protease X | Scrambled sequence | High fluorescence (no inhibition) |

Advanced Molecular Imaging Applications

Development of Radiolabeled 2,3,4-Trifluoro-L-Phenylalanine as a Positron Emission Tomography (PET) Tracer

The development of a novel PET tracer such as [¹⁸F]this compound would involve several key stages. The primary goal is to label the molecule with the positron-emitting isotope Fluorine-18 (¹⁸F), which has favorable decay characteristics for PET imaging. The radiosynthesis of such a compound would likely involve a nucleophilic substitution reaction where [¹⁸F]fluoride is introduced onto a suitable precursor molecule.

The design of the synthesis route would be crucial to achieve high radiochemical yield, purity, and specific activity, which are all critical parameters for a viable PET tracer. Various labeling strategies have been developed for fluorinating aromatic amino acids, and a suitable method would need to be adapted or newly devised for the specific trifluorinated structure of this phenylalanine analogue. The stability of the resulting radiolabeled compound both in vitro and in vivo would also be a key consideration during the development phase.

Preclinical Evaluation of Imaging Agents in Disease Models

Following successful radiosynthesis, a rigorous preclinical evaluation in relevant disease models, such as tumor-bearing animal models, would be necessary to assess the tracer's potential for clinical translation. This evaluation would focus on its biological behavior and imaging characteristics.

Assessment of Uptake and Biodistribution in Biological Systems

Biodistribution studies are fundamental to understanding how the radiotracer distributes throughout the body after administration. These studies involve injecting the radiolabeled compound into animal models and measuring the radioactivity in various organs and tissues at different time points. This data provides insights into the tracer's uptake in the target tissue (e.g., tumor) versus non-target tissues, which is crucial for determining the potential for generating high-contrast images.

The table below illustrates a hypothetical biodistribution dataset for [¹⁸F]this compound in a rodent tumor model, presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 30 min post-injection (%ID/g) | 60 min post-injection (%ID/g) | 120 min post-injection (%ID/g) |

| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |

| Tumor | 3.5 ± 0.7 | 4.2 ± 0.9 | 3.8 ± 0.6 |

| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |

| Liver | 2.8 ± 0.5 | 2.5 ± 0.4 | 1.9 ± 0.3 |

| Kidneys | 5.0 ± 1.1 | 3.5 ± 0.8 | 1.5 ± 0.4 |

| Muscle | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for [¹⁸F]this compound was not found in the searched sources.

From such data, key imaging parameters like tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) can be calculated to quantify the imaging contrast.

Exploration of Potential for Imaging Specific Biological Processes (e.g., amino acid transport)

A key aspect of the preclinical evaluation would be to investigate the mechanism of uptake of [¹⁸F]this compound in cancer cells. It is well-established that many tumors overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high demand for nutrients for proliferation.

In vitro cell uptake studies using various cancer cell lines would be performed to confirm that the tracer is transported into the cells via these transporters. Competition assays, where the uptake of the radiotracer is measured in the presence of known substrates or inhibitors of specific transporters, would elucidate the transport systems involved. For instance, a significant reduction in tracer uptake in the presence of a known LAT1 substrate would suggest that [¹⁸F]this compound is also a substrate for this transporter. This would be a promising finding, as LAT1 is a well-validated target for cancer imaging.

The table below summarizes potential findings from such in vitro competition assays.

| Cell Line | Condition | Tracer Uptake (% of control) |

| Glioblastoma (U87-MG) | Control | 100 |

| Glioblastoma (U87-MG) | + L-Leucine (LAT inhibitor) | 35 ± 5 |

| Glioblastoma (U87-MG) | + MeAIB (System A inhibitor) | 95 ± 8 |

| Prostate Cancer (PC-3) | Control | 100 |

| Prostate Cancer (PC-3) | + L-Leucine (LAT inhibitor) | 40 ± 7 |

Note: This data is hypothetical and for illustrative purposes, demonstrating the expected outcomes if the tracer is a substrate for the L-type amino acid transport system.

Future Directions and Emerging Research Avenues

Computational Modeling and Rational Design of Next-Generation Fluorinated Phenylalanine Analogues

The rational design of novel fluorinated amino acids is increasingly reliant on computational, or in silico, methods to predict their properties and potential applications. nih.govnih.gov These approaches are crucial for understanding how the number and position of fluorine atoms on the phenylalanine ring influence the structure and function of peptides and proteins. fu-berlin.de

Computational studies, often employing density functional theory (DFT), allow for the prediction of molecular properties such as electrostatic potential, which is significantly altered by the high electronegativity of fluorine. nih.govresearchgate.netbiointerfaceresearch.com For instance, the introduction of fluorine atoms can create a "fluorous effect," which can be harnessed to direct the self-assembly of peptides into higher-ordered structures like fibrils and hydrogels. nih.gov

Researchers are using these computational tools to design next-generation fluorinated phenylalanine analogues with tailored characteristics. By modeling the impact of different fluorination patterns on peptide conformation and protein-protein interactions, scientists can prioritize synthetic targets with enhanced stability, bioactivity, or specific binding affinities. rsc.orgnih.gov This in silico screening process accelerates the discovery of new biomaterials and therapeutic agents.

A key area of focus is the design of fluorinated amino acids that can act as probes to study protein structure and dynamics. rsc.org The unique NMR signature of the ¹⁹F nucleus provides a powerful tool for these investigations. nih.gov Computational modeling can help in designing fluorinated phenylalanine analogues that, when incorporated into proteins, provide clear and informative NMR spectra without significantly perturbing the native protein structure.

Table 1: Computational Approaches in Fluorinated Amino Acid Design

| Computational Method | Application in Fluorinated Phenylalanine Design | Key Insights |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and vibrational frequencies. researchgate.net | Understanding the impact of fluorination on bond lengths, angles, and electrostatic potential. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of fluorinated peptides and proteins in a biological environment. nih.gov | Predicting conformational preferences, stability, and interactions with other molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or ligand binding involving fluorinated amino acids. | Elucidating the role of fluorination in transition states and binding affinities. |

| In Silico Screening | Virtual screening of libraries of potential fluorinated phenylalanine analogues. nih.gov | Identifying candidates with desired properties for synthesis and experimental validation. |

Integration of 2,3,4-Trifluoro-L-Phenylalanine into Multi-Fluorinated Biomolecular Systems

The incorporation of a single type of fluorinated amino acid has already demonstrated significant potential in modifying the properties of peptides and proteins. anu.edu.au An emerging and exciting frontier is the integration of this compound and other fluorinated analogues into multi-fluorinated biomolecular systems. This involves the simultaneous incorporation of multiple different fluorinated amino acids into a single peptide or protein.

This strategy allows for an even greater level of control over the physicochemical properties of the resulting biomolecule. For example, by combining different fluorinated amino acids, it may be possible to create proteins with unprecedented thermal stability or to fine-tune their binding affinity and selectivity for specific targets. nih.gov

The biosynthesis of such multi-fluorinated proteins can be achieved using auxotrophic bacterial strains that are unable to produce certain natural amino acids. nih.gov By providing a cocktail of different fluorinated analogues in the growth medium, these strains can incorporate them into the protein structure. nih.gov

Research in this area is still in its early stages, but the potential applications are vast. Multi-fluorinated proteins could be used to create novel enzymes with enhanced catalytic activity, more stable and effective therapeutic proteins, and new biomaterials with unique self-assembling properties.

Exploration of Novel Bioconjugation Strategies Utilizing Fluorinated Motifs

Bioconjugation, the process of linking molecules to proteins or peptides, is a fundamental tool in biomedical research and drug development. thermofisher.com The unique chemical properties of fluorinated motifs, such as those present in this compound, are being explored for the development of novel bioconjugation strategies.

One of the most promising approaches is "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has been widely used for bioconjugation. sigmaaldrich.comacs.org Fluorinated azides and alkynes are now being developed as building blocks for these reactions, allowing for the efficient attachment of fluorinated groups to biomolecules. sigmaaldrich.com

These fluorinated bioconjugation reagents offer several advantages. The presence of fluorine can enhance the stability of the resulting conjugate and can also serve as a useful probe for ¹⁹F NMR studies. sigmaaldrich.comresearchgate.net Furthermore, the development of fluorinated photo-cross-linking probes, such as those based on trifluoromethyldiazirine, allows for the covalent trapping of protein-ligand and protein-protein interactions. acs.org

Researchers are actively exploring new catalysts and reaction conditions to improve the efficiency and selectivity of these fluorinated bioconjugation reactions. nih.gov The goal is to develop a toolbox of methods that allow for the precise attachment of fluorinated moieties to specific sites on a protein or peptide, opening up new possibilities for drug delivery, diagnostics, and fundamental studies of biological processes.

Development of High-Throughput Methodologies for Screening and Characterization of Fluorinated Peptides and Proteins

The increasing interest in fluorinated biomolecules necessitates the development of high-throughput methods for their screening and characterization. acs.org These methods are essential for rapidly identifying fluorinated peptides and proteins with desired properties from large libraries.

Phage display is a powerful technique for screening vast libraries of peptides for binding to a specific target. nih.gov This approach could be adapted to screen for fluorinated peptides with high affinity and selectivity for a particular protein or receptor. The identified peptides could then be synthesized and further characterized.

To handle the large number of samples generated in high-throughput screening, automated and miniaturized analytical platforms are being developed. These platforms can significantly accelerate the process of sample preparation and analysis, enabling the rapid characterization of large libraries of fluorinated biomolecules. acs.org The development of improved analytical methods for fluorine detection in biological samples is also an active area of research. nih.govmdpi.comnumberanalytics.com

Table 2: High-Throughput Methodologies for Fluorinated Biomolecules

| Methodology | Application | Throughput |

| Phage Display | Screening peptide libraries for binding to a target. nih.gov | Very High (10⁹-10¹² variants) |

| High-Throughput Mass Spectrometry | Confirmation of fluorinated amino acid incorporation and molecular weight determination. numberanalytics.com | High |

| High-Throughput NMR Spectroscopy | Structural and dynamic analysis of fluorinated proteins. researchgate.net | Medium to High |

| Automated Liquid Handling | Miniaturized and parallel sample preparation. | High |

Q & A

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : QSAR models (e.g., SwissADME, pkCSM) estimate logP, bioavailability, and blood-brain barrier permeability. For example, trifluoromethyl groups increase logP by ~0.5 units, enhancing membrane permeability. MD simulations (e.g., GROMACS) model transport via amino acid transporters (e.g., LAT1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.